8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 8th position, a phenyl group attached to a dihydroimidazole ring, and a carbonyl group linked to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4-hydroxycoumarin.
Introduction of the methoxy group: The hydroxyl group at the 8th position can be methylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of the dihydroimidazole ring: This involves the reaction of an appropriate phenyl-substituted amine with glyoxal to form the dihydroimidazole ring.
Coupling of the dihydroimidazole ring to the chromen-2-one core: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the dihydroimidazole ring to the chromen-2-one core via the carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 8-hydroxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one.
Reduction: Formation of 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-hydroxymethyl)-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds with a similar chromen-2-one core but different substituents.
Imidazole derivatives: Compounds with a similar dihydroimidazole ring but different substituents.
Methoxy-substituted compounds: Compounds with a methoxy group at different positions.
Uniqueness
8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of a methoxy group, a phenyl-substituted dihydroimidazole ring, and a chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Biological Activity
The compound 8-methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines structural elements from coumarin and imidazole derivatives. This structural diversity is expected to confer unique biological properties, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of a coumarin derivative with an imidazole-containing moiety. The process can be summarized as follows:
- Starting Materials : A methoxy-substituted coumarin and a 4,5-dihydro-1H-imidazole derivative.
- Reaction Conditions : The reaction is usually conducted under mild conditions in solvents like dichloromethane or DMF.
- Characterization : The final product is characterized through techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Biological Activity
The biological activities of the compound have been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various enzymatic pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects. For instance, an IC50 of approximately 10 μM was reported against MCF-7 cells, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : It was found to inhibit MAO-B with an IC50 value of 0.51 μM, demonstrating selectivity over MAO-A . This inhibition could provide therapeutic benefits in conditions like Parkinson's disease.
- Acetylcholinesterase (AChE) : The compound showed moderate inhibition of AChE, which is relevant for treating Alzheimer's disease .
Reactive Oxygen Species (ROS) Scavenging
In vitro assays indicated that this compound possesses antioxidant properties by scavenging ROS. This activity may contribute to its cytoprotective effects against oxidative stress-induced cellular damage .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis revealed increased annexin V staining, indicating apoptosis induction .
- Neuroprotective Effects : In a model of neurodegeneration induced by hydrogen peroxide, the compound significantly improved cell viability compared to untreated controls, supporting its potential use in neuroprotective therapies .
Properties
IUPAC Name |
8-methoxy-3-(2-phenyl-4,5-dihydroimidazole-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-25-16-9-5-8-14-12-15(20(24)26-17(14)16)19(23)22-11-10-21-18(22)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXLYCEFYOFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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